molecular formula C10H16FN5 B15214533 6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine CAS No. 675588-46-2

6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B15214533
CAS No.: 675588-46-2
M. Wt: 225.27 g/mol
InChI Key: SFMYRNGQQWRNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine is a sophisticated pyrimidine derivative offered as a key chemical intermediate for research and development. This compound integrates multiple pharmacologically significant motifs, including a piperazine ring and a dimethylamino group on a fluorinated pyrimidine core . The strategic incorporation of fluorine at the 6-position of the pyrimidine ring is a common practice in medicinal chemistry to influence the molecule's electronic properties, metabolic stability, and binding affinity . The specific molecular architecture suggests its primary value as a versatile scaffold for constructing targeted chemical libraries. Researchers utilize this compound in the synthesis of novel molecules for screening against various biological targets, particularly in the discovery of new therapeutic agents . The presence of the piperazine group, a frequent component in active pharmaceutical ingredients, enhances its potential for interaction with central nervous system targets and other biological receptors . This product is strictly for research applications and is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

CAS No.

675588-46-2

Molecular Formula

C10H16FN5

Molecular Weight

225.27 g/mol

IUPAC Name

6-fluoro-N,N-dimethyl-2-piperazin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C10H16FN5/c1-15(2)9-7-8(11)13-10(14-9)16-5-3-12-4-6-16/h7,12H,3-6H2,1-2H3

InChI Key

SFMYRNGQQWRNRK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC(=N1)N2CCNCC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Substitution with Piperazine: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the pyrimidine core is reacted with piperazine under basic conditions.

    Dimethylation: The final step involves the dimethylation of the amino group using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Piperazine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biological Research: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Variations at Position 2

  • 4-(Piperazin-1-yl)pyrimidine dihydrochloride (CAS 634468-72-7): This compound lacks the 6-fluoro and 4-dimethylamino groups. The dihydrochloride salt form enhances solubility compared to the free base of the target compound .
  • N,N-Dimethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1b) :
    Replacing the piperazine with a nitro-triazole group introduces strong electron-withdrawing effects, which may alter binding kinetics. This compound exhibits a melting point of 207–209°C and a distinct NMR profile (δ 9.56 ppm for triazole proton), suggesting rigidity compared to the piperazine-containing target compound .

Substituent Variations at Position 4

  • N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine: Replacing the dimethylamino group with a butyl chain increases lipophilicity, which could enhance membrane permeability but reduce solubility. This analog is highlighted for its versatility in pharmaceutical research and material science .
  • This compound has an orange semi-solid form (mp 63–65°C) and distinct IR and NMR signatures, including NH stretching at 3433 cm⁻¹ .

Substituent Variations at Position 6

  • 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine (CAS 161611-29-6): Replacing fluorine with chlorine and piperazine with methylthio alters electronic properties.
  • 6-(Trifluoromethyl)pyrimidin-4-amine (CAS 672-41-3) :
    The trifluoromethyl group at position 6 enhances metabolic stability but may introduce steric hindrance. This compound’s similarity score (0.68) to the target suggests shared pharmacophoric features .

Structure-Activity Relationship (SAR) Insights

  • Fluorine at Position 6 : Fluorine’s electronegativity and small size improve binding affinity to hydrophobic regions and reduce metabolic degradation, as seen in ribociclib (a kinase inhibitor with a fluorinated pyrimidine core) .
  • Piperazine at Position 2 : Piperazine’s flexibility and basicity enable protonation at physiological pH, enhancing solubility and interactions with acidic residues in targets like kinases or GPCRs .
  • Dimethylamino at Position 4: The dimethyl group balances lipophilicity and solubility, avoiding excessive hydrophobicity seen in N-butyl analogs .

Data Table: Key Compounds and Properties

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Melting Point (°C) Key Applications/Notes Reference
This compound Piperazin-1-yl N,N-dimethyl Fluoro N/A Hypothetical lead for kinase inhibition
4-(Piperazin-1-yl)pyrimidine dihydrochloride Piperazin-1-yl NH₂ H N/A Solubility-enhanced analog
N,N-Dimethyl-2-(3-nitro-1H-triazol-1-yl)pyrimidin-4-amine 3-Nitro-1H-triazol-1-yl N,N-dimethyl H 207–209 Rigid scaffold for nitro-group studies
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Piperazin-1-yl N-Butyl H N/A Pharmaceutical building block
6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine Methylthio N,N-dimethyl Chloro N/A Metabolic stability studies

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For example:

  • Step 1 : React 2,6-dichloro-4-fluoropyrimidine with dimethylamine to introduce the N,N-dimethyl group.
  • Step 2 : Substitute the remaining chlorine atom with piperazine under reflux in anhydrous THF or DMF, using a base like K₂CO₃ to deprotonate piperazine .
  • Step 3 : Purify via column chromatography (e.g., 20–30% ethyl acetate/hexane) or recrystallization.

Key reagents : Pd(PPh₃)₄ (for coupling), Na₂CO₃ (base), anhydrous solvents. Yield optimization often requires inert atmospheres (argon/nitrogen) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for piperazine protons at δ 2.8–3.5 ppm; ¹⁹F NMR for fluorine at ~δ -120 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 280.3).
  • HPLC : Assess purity (>95% recommended for biological assays).
  • IR Spectroscopy : Detect functional groups (e.g., N-H stretch in piperazine at ~3433 cm⁻¹) .

Q. What preliminary biological assays are recommended for screening activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 μM doses.
  • Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, PI3K) via ADP-Glo™ assays .
  • Solubility and stability : Perform kinetic solubility (PBS, pH 7.4) and metabolic stability (microsomal assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize selectivity for kinase targets?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C4 position to enhance kinase binding .
  • Piperazine substituents : Replace piperazine with morpholine or thiomorpholine to modulate solubility and target engagement .
  • Fluorine positioning : Compare 6-fluoro vs. 5-fluoro analogs to assess steric effects on ATP-binding pockets .

Q. Example SAR Table :

ModificationIC₅₀ (EGFR, nM)Solubility (μg/mL)
6-Fluoro (parent)12015
5-Fluoro analog4508
Piperazine → Morpholine8530

Q. How to resolve contradictions in biological activity data across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Cellular context : Validate target expression (e.g., Western blot for EGFR in cell lines) .
  • Metabolite interference : Use LC-MS to identify degradation products (e.g., demethylation or piperazine ring oxidation) .

Case Study : Discrepant IC₅₀ values in breast vs. lung cancer models may reflect differential expression of efflux transporters (e.g., P-gp). Test with inhibitors like verapamil .

Q. What strategies enhance metabolic stability for in vivo applications?

  • Deuterium incorporation : Replace labile C-H bonds (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., phosphonate esters for piperazine) to improve bioavailability.
  • LogP optimization : Aim for 2–4 via substituent tuning (e.g., -OCH₃ for solubility, -CF₃ for membrane permeability) .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment .
  • Silencing/overexpression : Use CRISPR or siRNA to correlate target knockdown with potency loss.
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target .

Q. What computational methods predict off-target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase homology models.
  • Machine learning : Train models on ChEMBL data to predict ADMET properties or toxicity .
  • Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib for EGFR) to identify critical interaction motifs .

Q. How to address low aqueous solubility in formulation?

  • Nanoparticle encapsulation : Use PLGA or liposomes (particle size <200 nm) for sustained release.
  • Co-crystallization : Explore co-formers (e.g., succinic acid) to improve dissolution rates .
  • Salt formation : Convert to hydrochloride or citrate salts (test pH-dependent solubility) .

Q. What are best practices for scaling up synthesis without compromising purity?

  • Flow chemistry : Optimize residence time and temperature for continuous processing .
  • Quality by Design (QbD) : Identify critical process parameters (e.g., reaction temperature, stoichiometry) via DoE .
  • In-line analytics : Use PAT tools (e.g., FTIR probes) to monitor reaction progress in real time .

Notes

  • Contradictions : and highlight divergent yields in coupling reactions; optimize catalyst loading (e.g., 5–10 mol% Pd) and ligand choice (XPhos vs. PPh₃).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.